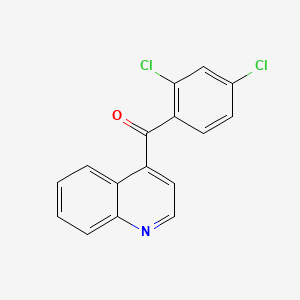![molecular formula C12H11BrN2O4 B1458575 methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-82-6](/img/structure/B1458575.png)
methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Descripción general
Descripción
“Methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The compound also has a carboxylate ester group (-COOCH3), a bromine atom, and a 2-methoxy-2-oxoethyl group attached to the core structure .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Novel Synthesis Routes : Research has developed novel synthetic routes to complex ring systems, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring system, using precursors related to the subject compound. This methodology involves the oxidation of methyl (2-formyl-1H-pyrrol-1-yl)acetates to carboxylic acids, followed by transformation into acid chlorides and subsequent reactions to achieve the target heterocycle (Konstantina Koriatopoulou et al., 2008).
Antibacterial Activity : Analog compounds, such as pyrrolopyridine analogs of nalidixic acid, have been synthesized from related precursors, showing in vitro antibacterial activity. This highlights the potential of derivatives for therapeutic use (E. Toja et al., 1986).
Synthesis of Bioactive Molecules : An efficient synthesis of a carboxylic acid moiety of a potent dopamine D2, D3, and serotonin-3 (5-HT3) receptors antagonist demonstrates the utility of related chemistry in creating bioactive molecules. This process involved multiple steps, including methoxylation and bromination, to produce the desired product with significant yield (Y. Hirokawa et al., 2000).
Synthetic Methodologies
Efficient Synthesis Techniques : Techniques for the synthesis of complex molecules, such as apomitomycin derivatives, utilize related compounds as intermediates, showcasing the versatility of these chemical frameworks in synthetic organic chemistry (T. Kametani et al., 1980).
Advanced Heterocyclic Synthesis : The synthesis of novel heterocycles, such as 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, illustrates the application of complex methodologies involving alkylations, cyclizations, and further functionalizations to access structurally diverse heterocycles (Frank T. Coppo & Maged M. Fawzi, 1998).
Propiedades
IUPAC Name |
methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c1-18-9(16)5-7-10(12(17)19-2)6-3-4-8(13)15-11(6)14-7/h3-4H,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFXYCPZCKEORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C2=C(N1)N=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



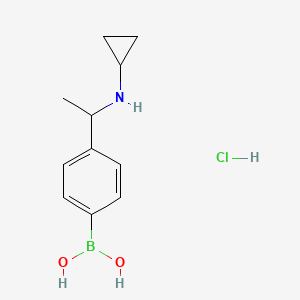
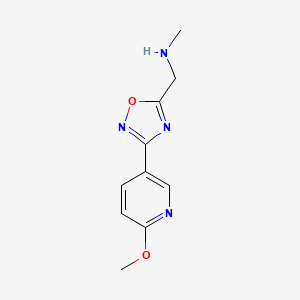
![1-Methyl-1,3,7-triazaspiro-[4.5]decan-4-one hydrochloride](/img/structure/B1458497.png)
![6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1458499.png)
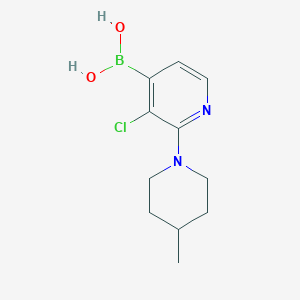
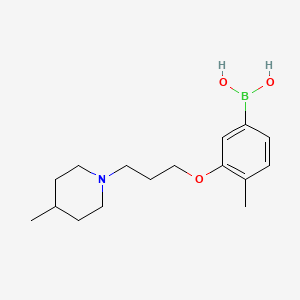


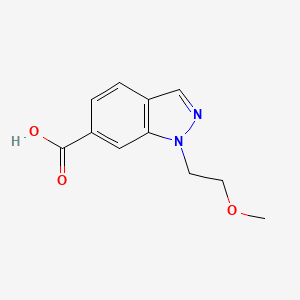
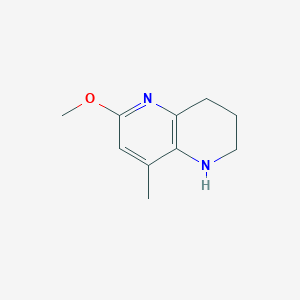
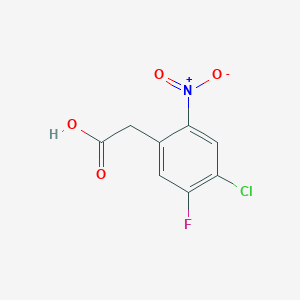

![5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole](/img/structure/B1458512.png)
